molecular formula C10H17NO B14466614 3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile CAS No. 72887-19-5

3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile

Cat. No.: B14466614
CAS No.: 72887-19-5
M. Wt: 167.25 g/mol
InChI Key: ZXJSCMAUPIBRON-VHSXEESVSA-N
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Description

3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile: is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a propanenitrile group. This compound is notable for its unique structural features, which include a six-membered ring and a nitrile functional group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclohexane ring.

    Addition of the Propanenitrile Group: The propanenitrile group is added through a nucleophilic substitution reaction, where a suitable nitrile donor reacts with the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and nitrile groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the cyclohexane ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s overall reactivity and stability. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical outcomes.

Comparison with Similar Compounds

    3-[(1S,2R)-2-Methylcyclohexyl]propanenitrile: Similar structure but with a methyl group instead of a methoxy group.

    3-[(1S,2R)-2-Ethoxycyclohexyl]propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in 3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile imparts unique chemical properties, such as increased reactivity and stability, compared to its methyl and ethoxy counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72887-19-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-[(1S,2R)-2-methoxycyclohexyl]propanenitrile

InChI

InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3/t9-,10+/m0/s1

InChI Key

ZXJSCMAUPIBRON-VHSXEESVSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1CCC#N

Canonical SMILES

COC1CCCCC1CCC#N

Origin of Product

United States

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